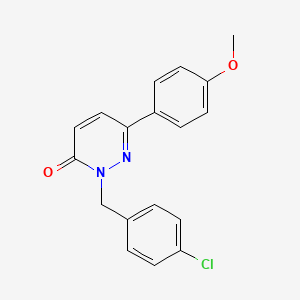

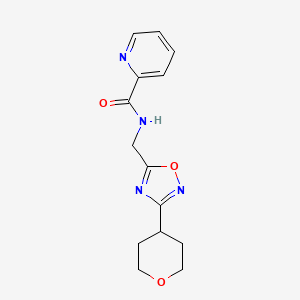

![molecular formula C13H15NO2S B2861253 3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole CAS No. 2176069-25-1](/img/structure/B2861253.png)

3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole, also known as OBMT, is a benzothiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. OBMT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 271.35 g/mol.

Applications De Recherche Scientifique

Cancer Research and Apoptosis Induction

Benzothiazoles, including derivatives similar to "3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole," have been explored for their anticancer properties. For instance, a study by Repický et al. (2009) demonstrated that benzothiazoles could induce apoptosis in human leukemia cells through reactive oxygen species generation, mitochondrial membrane potential decrease, caspase activation, and cytochrome c release, suggesting a mitochondrial/caspase-dependent pathway of apoptosis (Repický, Jantová, & Cipak, 2009).

Fluorescent Probes and Sensing Applications

Benzothiazole derivatives have been applied as fluorescent probes for sensing pH and metal cations due to their high sensitivity to pH changes and selectivity in metal cations, attributed to the high acidity of the fluorophenol moiety. This application is significant for detecting zinc cation and pH fluctuations within physiological conditions, offering a tool for bioanalytical chemistry and environmental monitoring (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Antimicrobial Activity

New pyridine derivatives containing the benzothiazole moiety have shown variable and modest antimicrobial activity against bacteria and fungi, highlighting the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibition efficiency, particularly for protecting carbon steel in acidic environments. The compounds exhibit significant inhibition efficiencies, suggesting their potential application in industrial corrosion protection strategies (Negm, Elkholy, Zahran, & Tawfik, 2010).

Chemical Synthesis and Materials Science

Efficient synthesis of 2-aryl benzothiazole from aryl ketones under metal-free conditions has been reported, highlighting the versatility of benzothiazole derivatives in organic synthesis and materials science. This methodology provides access to a diverse library of compounds, potentially useful in drug discovery and materials chemistry (Liao, Qi, Chen, Jiang, Zhou, & Deng, 2012).

Propriétés

IUPAC Name |

3-(oxan-4-ylmethoxy)-1,2-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-2-4-12-11(3-1)13(14-17-12)16-9-10-5-7-15-8-6-10/h1-4,10H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNKNKOIDXSVNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

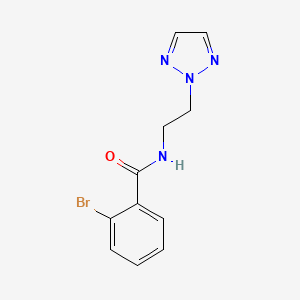

![(E)-N-[2-(3-Chloro-N-methylanilino)ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2861177.png)

amine](/img/structure/B2861180.png)

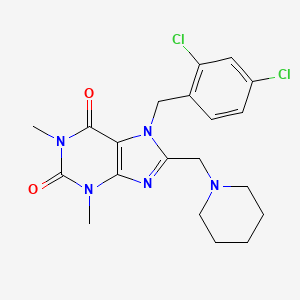

![(E)-N'-[4-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2861184.png)

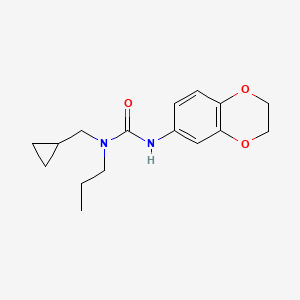

![Ethyl 2-[(4-acetylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2861186.png)

![N~3~,6-dibenzyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2861187.png)